

Orysastrobin: A Technical Guide to its Discovery, Development, and Mechanism of Action

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Compound of Interest		
Compound Name:	Orysastrobin	
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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Orysastrobin, a strobilurin fungicide developed by BASF, represents a significant advancement in the control of major rice diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of Orysastrobin. It details its mechanism of action as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex.[1][2] The guide summarizes key efficacy data against economically important rice pathogens, Magnaporthe oryzae (rice blast) and Thanatephorus cucumeris (sheath blight), and provides detailed experimental methodologies for relevant assays. Furthermore, it includes visualizations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of this important agricultural tool.

Introduction

Rice, a staple food for over half of the world's population, is constantly threatened by fungal diseases that can lead to significant yield losses. Among the most devastating are rice blast, caused by Magnaporthe oryzae, and sheath blight, caused by Thanatephorus cucumeris. The development of effective and specific fungicides is crucial for ensuring global food security.

Orysastrobin, discovered and developed by BASF, emerged from research efforts in the late



1990s as a novel quinone outside inhibitor (QoI) fungicide with exceptional efficacy against these key rice pathogens.[2]

Discovery and Development by BASF

The development of **Orysastrobin** by BASF was a strategic response to the need for innovative solutions in rice disease management. As a member of the strobilurin class of fungicides, its discovery was rooted in the study of natural antifungal compounds. The development process focused on optimizing its efficacy, plant selectivity, and environmental profile. **Orysastrobin** was first introduced in 2006 and is formulated as granules for seedling box or field applications, often in combination with insecticides.[1][2]

Physicochemical Properties

Property	Value
IUPAC Name	(2E)-2-(methoxyimino)-2-{2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}-N-methylacetamide
CAS Number	248593-16-0
Molecular Formula	C18H25N5O5
Molecular Weight	391.42 g/mol
Appearance	White crystalline powder
Solubility in Water	Moderately soluble

Mechanism of Action: Inhibition of Mitochondrial Respiration

Orysastrobin's fungicidal activity stems from its role as a quinone outside inhibitor (QoI). It specifically targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungi.[1][2][3] By binding to the Qo site of cytochrome b, **Orysastrobin** blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption



of the electron transport chain inhibits ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.[3]

Orysastrobin's mode of action in the electron transport chain.

Efficacy Data

Orysastrobin demonstrates excellent and consistent, season-long efficacy against both leaf and panicle blast (Magnaporthe oryzae) and sheath blight (Thanatephorus cucumeris) under various environmental conditions.[2]

Efficacy Against Rice Blast (Magnaporthe oryzae)

Field trials have consistently shown that **Orysastrobin** provides control of leaf and panicle blast that is equal or superior to standard commercial products.[2] The following table summarizes the percentage of control observed in various trials.

Treatment	Application Rate (g a.i./ha)	% Control (Leaf Blast)	% Control (Panicle Blast)	Reference
Orysastrobin	700	96 - 99	94 - 97	[2]
Diclocymet combination	300	80 - 83	80 - 90	[2]
Probenazole combination	2400	95 - 99	-	[2]
Pyroquilon combination	1200	67 - 81	-	[2]

Efficacy Against Sheath Blight (Thanatephorus cucumeris)

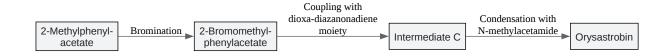
Orysastrobin also provides excellent control of sheath blight, comparable to standard products specifically targeting this disease.[2]



Treatment	Application Rate (g a.i./ha)	% Control (Sheath Blight)	Reference
Orysastrobin	700	90 - 99	[4]
Thifluzamide combination	-	85 - 98	[4]
Furametpyr combination	-	88 - 97	[4]

Experimental ProtocolsSynthesis of Orysastrobin

A general synthesis pathway for **Orysastrobin** involves a multi-step chemical process. While specific proprietary details are not fully disclosed, a plausible synthesis route based on available patent literature is outlined below.[5]



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A simplified workflow for the synthesis of **Orysastrobin**.

Note: This represents a generalized scheme. The actual industrial synthesis involves precise control of reaction conditions, solvents, and purification steps to ensure high purity and yield.[1]

In Vitro Fungicide Efficacy Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Orysastrobin** against the mycelial growth of Magnaporthe oryzae and Thanatephorus cucumeris.

Materials:

Pure Orysastrobin



- Potato Dextrose Agar (PDA)
- Cultures of M. oryzae and T. cucumeris
- Sterile petri dishes
- Ethanol (for dissolving Orysastrobin)
- Spectrophotometer (optional, for spore suspension quantification)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Orysastrobin** in ethanol.
- Media Preparation: Autoclave PDA and cool to 50-60°C. Add appropriate volumes of the
 Orysastrobin stock solution to the molten PDA to achieve a range of final concentrations
 (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). Pour the amended PDA into sterile petri dishes. A control plate with PDA and ethanol (without Orysastrobin) should also be prepared.
- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a M. oryzae or T. cucumeris culture onto the center of each PDA plate.
- Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.
- Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
- Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Plot the percentage of inhibition against the logarithm of the Orysastrobin concentration and determine the IC50 value using a suitable statistical software.

Field Efficacy Trial Protocol

Objective: To evaluate the efficacy of **Orysastrobin** in controlling rice blast and sheath blight under field conditions.



Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.

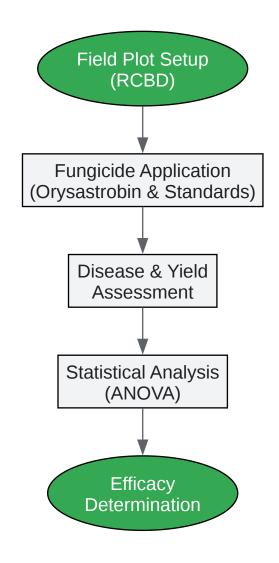
Treatments:

- Untreated control
- Orysastrobin at various application rates (e.g., 660, 700, 990 g a.i./ha)[2]
- Standard commercial fungicides for comparison

Procedure:

- Plot Establishment: Establish experimental plots in a field with a history of rice blast and sheath blight incidence.
- Crop Management: Follow standard agronomic practices for rice cultivation.
- Fungicide Application: Apply the fungicides at the recommended growth stages of rice, typically at the seedling stage in a nursery box or as a foliar spray in the field.[2]
- Disease Assessment:
 - Rice Blast: Assess the percentage of leaf area affected by blast lesions and the incidence of panicle blast.
 - Sheath Blight: Measure the relative lesion height on the rice sheaths.
- Yield Data: Harvest the rice from each plot and measure the grain yield.
- Data Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.





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